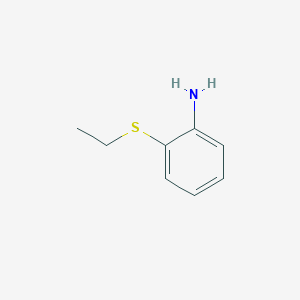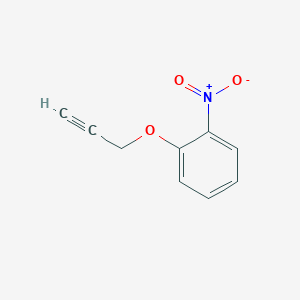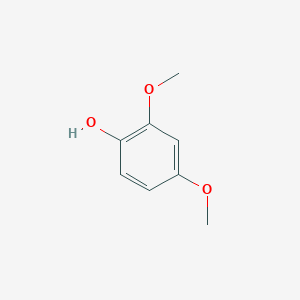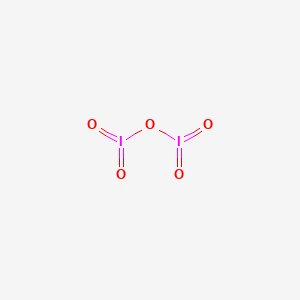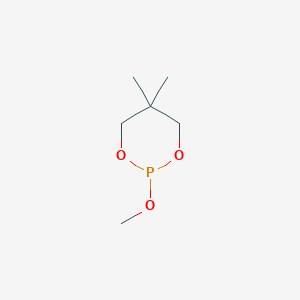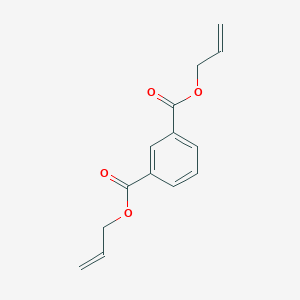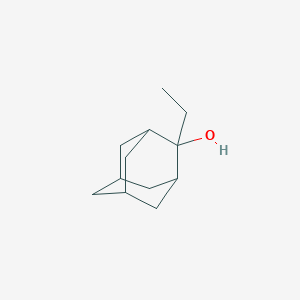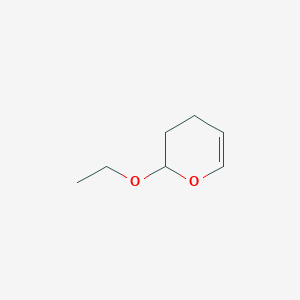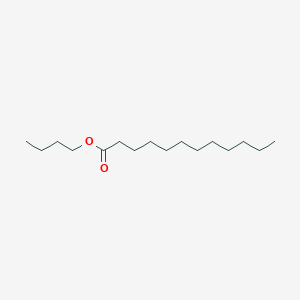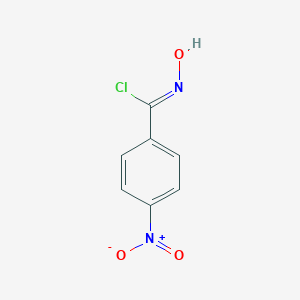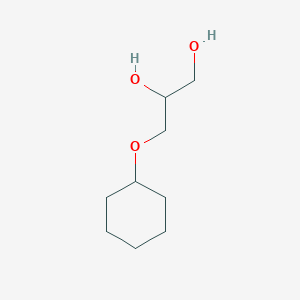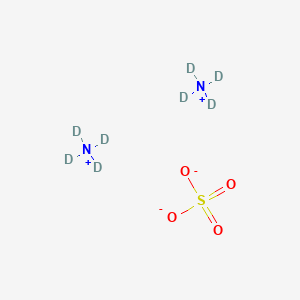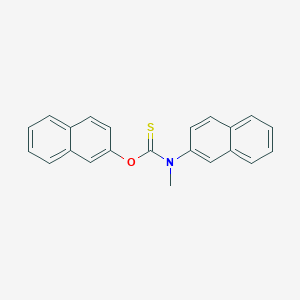
O-2-Naphthyl methyl-2-naphthylthiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-2-Naphthyl methyl-2-naphthylthiocarbamate (ONMNT) is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol. ONMNT is a thiocarbamate derivative and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Wirkmechanismus
O-2-Naphthyl methyl-2-naphthylthiocarbamate inhibits PTP activity by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from dephosphorylating tyrosine residues on proteins, leading to the accumulation of phosphorylated proteins in the cell. This accumulation of phosphorylated proteins can have various effects on cellular signaling pathways and can lead to changes in cellular behavior.
Biochemische Und Physiologische Effekte
O-2-Naphthyl methyl-2-naphthylthiocarbamate has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. O-2-Naphthyl methyl-2-naphthylthiocarbamate has also been shown to enhance insulin signaling in adipocytes, leading to increased glucose uptake. Additionally, O-2-Naphthyl methyl-2-naphthylthiocarbamate has been shown to modulate immune responses by inhibiting the activity of specific PTPs that are involved in regulating immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
O-2-Naphthyl methyl-2-naphthylthiocarbamate has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of specific PTPs in various biological processes. O-2-Naphthyl methyl-2-naphthylthiocarbamate is also relatively easy to synthesize and can be obtained in large quantities. However, O-2-Naphthyl methyl-2-naphthylthiocarbamate has some limitations for lab experiments. It is a reactive compound and can form adducts with other proteins and molecules in the cell, leading to off-target effects. Additionally, O-2-Naphthyl methyl-2-naphthylthiocarbamate is not stable in aqueous solutions and must be dissolved in organic solvents.
Zukünftige Richtungen
O-2-Naphthyl methyl-2-naphthylthiocarbamate has several potential future directions for research. One area of research is the development of more potent and selective PTP inhibitors based on the structure of O-2-Naphthyl methyl-2-naphthylthiocarbamate. Another area of research is the identification of specific PTPs that are involved in the development of specific diseases and the development of PTP inhibitors for the treatment of these diseases. Additionally, O-2-Naphthyl methyl-2-naphthylthiocarbamate can be used to study the role of PTPs in various biological processes, such as immune cell activation and insulin signaling, and may lead to the development of new therapies for diseases that involve dysregulation of these processes.
Synthesemethoden
O-2-Naphthyl methyl-2-naphthylthiocarbamate can be synthesized by reacting 2-naphthylamine with carbon disulfide in the presence of sodium hydroxide to form 2-naphthylthiocarbamic acid. This acid is then esterified with methyl iodide to form O-methyl-2-naphthylthiocarbamate. Finally, the O-methyl-2-naphthylthiocarbamate is reacted with 2-naphthylamine to form O-2-Naphthyl methyl-2-naphthylthiocarbamate.
Wissenschaftliche Forschungsanwendungen
O-2-Naphthyl methyl-2-naphthylthiocarbamate has been widely used in scientific research as a tool to study the role of PTPs in various biological processes. PTPs are a family of enzymes that play a crucial role in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in the development of various diseases such as cancer, diabetes, and autoimmune disorders. O-2-Naphthyl methyl-2-naphthylthiocarbamate has been shown to selectively inhibit PTP activity and has been used to study the role of specific PTPs in various biological processes.
Eigenschaften
CAS-Nummer |
1050-10-8 |
|---|---|
Produktname |
O-2-Naphthyl methyl-2-naphthylthiocarbamate |
Molekularformel |
C22H17NOS |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
O-naphthalen-2-yl N-methyl-N-naphthalen-2-ylcarbamothioate |
InChI |
InChI=1S/C22H17NOS/c1-23(20-12-10-16-6-2-4-8-18(16)14-20)22(25)24-21-13-11-17-7-3-5-9-19(17)15-21/h2-15H,1H3 |
InChI-Schlüssel |
PZHBZYPUUCYOIA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=S)OC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=S)OC3=CC4=CC=CC=C4C=C3 |
Andere CAS-Nummern |
1050-10-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



